2-(Aminomethyl)-3-bromophenol hydrochloride

Descripción

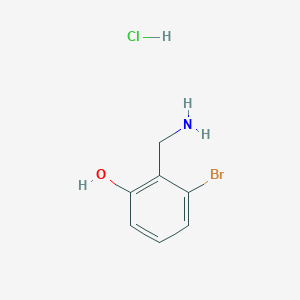

2-(Aminomethyl)-3-bromophenol hydrochloride is a halogenated phenolic compound featuring an aminomethyl group (-CH2NH2) at position 2 and a bromine atom at position 3 on the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

2-(aminomethyl)-3-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWNHRCFRVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230799-59-2 | |

| Record name | 2-(aminomethyl)-3-bromophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-bromophenol hydrochloride typically involves the bromination of 2-(Aminomethyl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-3-bromophenol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The aminomethyl group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include substituted phenols with various functional groups replacing the bromine atom.

Oxidation: Products include quinones or other oxidized phenolic compounds.

Reduction: Products include primary amines derived from the aminomethyl group.

Aplicaciones Científicas De Investigación

2-(Aminomethyl)-3-bromophenol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-3-bromophenol hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The aminomethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Amino-5-bromophenol Hydrochloride ()

- Structure: Amino (-NH2) at C2, bromine at C4.

- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide, yielding 29.7% as a white solid .

- Key Differences: The target compound’s bromine and aminomethyl groups are adjacent (C2 and C3), leading to stronger steric and electronic interactions compared to the separated substituents in 2-amino-5-bromophenol. This proximity may reduce solubility in non-polar solvents and alter reactivity in electrophilic substitutions.

(S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride ()

Functional Group Variations

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride ()

- Structure : Aliphatic amine with a cyclopropyl group and bromophenyl moiety.

- Molecular Weight : 290.62 g/mol (vs. ~236.53 g/mol for the target compound, estimated from ).

- Key Differences: The absence of a phenolic -OH group reduces acidity (pKa ~10 for phenol vs. ~40 for aliphatic amines). The target compound’s phenol group enables participation in acid-base reactions and hydrogen bonding, critical for interactions in biological systems .

Milnacipran Hydrochloride ()

- Structure : Cyclopropane-containing tertiary amine with phenyl and diethylcarboxamide groups.

- Pharmacological Role: Selective serotonin-norepinephrine reuptake inhibitor (SNRI).

- Key Differences: The tertiary amine and carboxamide groups in milnacipran contrast with the primary aminomethyl and phenolic groups in the target compound. These structural disparities suggest divergent biological targets and metabolic pathways .

2-(3-Bromophenyl)ethanamine Hydrochloride ()

- Molecular Weight : 236.53 g/mol.

- Applications : Used as a reference standard for drug impurities.

- Key Differences: The target compound’s phenolic -OH group increases polarity, likely making it more suitable for aqueous-phase reactions compared to the non-phenolic ethanamine derivative .

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride ()

Research Findings and Implications

- Synthetic Challenges : The proximity of substituents in the target compound may complicate synthesis, requiring optimized conditions to avoid steric hindrance (e.g., reflux with HCl as in ).

- Safety Considerations: Phenolic derivatives may require stricter handling (e.g., gloves, masks) due to higher reactivity compared to aliphatic amines .

Actividad Biológica

2-(Aminomethyl)-3-bromophenol hydrochloride is an organic compound notable for its unique structural features, including an aminomethyl group and a bromine atom attached to a phenolic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's chemical structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry. The bromine atom can undergo substitution reactions, while the aminomethyl group can form hydrogen bonds, influencing the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. The aminomethyl group facilitates hydrogen bonding with enzymes or receptors, while the bromine atom may participate in halogen bonding, potentially increasing binding affinity and specificity for biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) that suggest its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Preliminary studies have indicated that the compound may induce apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation. For example, it has shown promise in inhibiting the growth of certain cancer cell lines in vitro, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study assessing the antibacterial properties of this compound found that it exhibited MIC values as low as 0.01 µg/mL against E. faecalis and 0.06 µg/mL against S. aureus, indicating potent activity against multidrug-resistant pathogens .

- Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell type tested. The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Aminomethyl)phenol | Lacks bromine; less reactive | Moderate | Low |

| 3-Bromophenol | Lacks aminomethyl group; reduced H-bonding potential | Low | Moderate |

| 2-(Aminomethyl)-4-bromophenol | Similar structure; different bromine position | Moderate | Moderate |

This table illustrates how the presence and position of functional groups influence both antimicrobial and anticancer activities.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Aminomethyl)-3-bromophenol hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis of halogenated aminomethylphenol hydrochlorides typically involves bromination of phenol derivatives followed by aminomethylation. Key steps include:

- Bromination: Reacting 3-bromophenol with a methylamine source (e.g., formaldehyde and ammonium chloride) under controlled pH (6–8) to introduce the aminomethyl group .

- Hydrochloride Formation: Treating the free base with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt, enhancing stability and solubility .

- Optimization: Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol-to-amine) to minimize side products like di-substituted amines .

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 236.53 (C7H8BrNO·HCl), with isotopic peaks confirming bromine .

- FT-IR: Detect N-H stretches (3300–3500 cm⁻¹) and O-H from phenol (broad ~3200 cm⁻¹) .

- XRD: Validate crystalline structure and hydrochloride salt formation via lattice parameters .

Advanced Research Questions

Q. What strategies can be employed to address solubility challenges of this compound in aqueous solutions during biological assays?

Methodological Answer:

- pH Adjustment: Dissolve in slightly acidic buffers (pH 4–5) where the amine group is protonated, improving solubility .

- Co-Solvents: Use DMSO (≤10%) or PEG-400 to enhance solubility without denaturing proteins .

- Salt Screening: Explore alternative counterions (e.g., sulfate, citrate) if HCl salt solubility is insufficient .

- Nanoparticle Formulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release in cellular assays .

Q. How do variations in the bromine substitution position affect the biological activity of aminomethylphenol derivatives?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with bromine at positions 2, 4, or 5 and test against target enzymes (e.g., kinases, proteases). For example:

- Computational Modeling: Use DFT or molecular docking to predict interactions between bromine position and active sites .

- Biological Assays: Measure IC50 values in enzyme inhibition or cytotoxicity assays to rank positional effects .

Q. What are the common sources of contamination or by-products in the synthesis of halogenated aminomethylphenol hydrochlorides, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.